molecular formula C19H20N4OS2 B2780562 N-(4-(dimethylamino)phenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide CAS No. 1021206-11-0

N-(4-(dimethylamino)phenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2780562
CAS No.: 1021206-11-0
M. Wt: 384.52
InChI Key: BKDSWRSAGRRPJV-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenyl group substituted with a dimethylamino group, a thiazole ring substituted with a pyridin-4-ylmethylthio group, and an acetamide moiety. Its intricate structure suggests potential utility in chemical synthesis, biological research, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazole core One common approach is the reaction of 2-aminothiazole with an appropriate halide under basic conditions to introduce the pyridin-4-ylmethylthio group

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Large-scale production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

  • Reduction: The thiazole ring can be reduced to form thiol derivatives.

  • Substitution Reactions: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution Reactions: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Phenolic derivatives, quinones.

  • Reduction Products: Thiol derivatives, aminothiols.

  • Substitution Products: Alkylated or aminated derivatives.

Scientific Research Applications

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: Its biological activity can be explored for potential use as a drug or therapeutic agent.

  • Medicine: The compound may have pharmacological properties that could be harnessed for the development of new medications.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The compound may interact with these targets through binding or inhibition, leading to biological effects. Further research would be needed to elucidate the exact mechanism of action.

Comparison with Similar Compounds

  • 4-Dimethylaminopyridine (DMAP): A compound with a similar dimethylamino group.

  • Thiazole derivatives: Compounds containing thiazole rings with various substituents.

  • Acetamide derivatives: Compounds with acetamide groups.

Uniqueness: N-(4-(dimethylamino)phenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide is unique due to its combination of functional groups and structural complexity. This combination may confer unique chemical and biological properties compared to simpler analogs.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-[2-(pyridin-4-ylmethylsulfanyl)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS2/c1-23(2)17-5-3-15(4-6-17)21-18(24)11-16-13-26-19(22-16)25-12-14-7-9-20-10-8-14/h3-10,13H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDSWRSAGRRPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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